Physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
Physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
An In-Depth Technical Guide to the Physicochemical Properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
Foreword: A Molecule of Growing Interest
The 6H-benzo[c]chromen-6-one scaffold is a privileged heterocyclic system that forms the core of a variety of biologically active molecules. Notably, this structure is the foundation of urolithins, the main bioavailable metabolites of ellagic acid, which are under investigation as cognitive enhancers in the context of neurodegenerative diseases through mechanisms such as phosphodiesterase II (PDE2) inhibition.[1][2] Furthermore, derivatives of this scaffold have been explored as selective estrogen receptor beta (ERβ) agonists, highlighting its therapeutic potential across different biological targets.[3]
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a representative member of this promising class of compounds. A thorough understanding of its physicochemical properties is paramount for any researcher or drug development professional working with this molecule or its analogs. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical determinants of its ultimate success as a therapeutic agent.
This guide provides a comprehensive overview of the key physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. In the absence of extensive, publicly available experimental data for this specific molecule, this document integrates predicted values, data from closely related analogs, and detailed, field-proven experimental protocols. The objective is to not only present the known and expected characteristics of this compound but also to empower researchers with the methodologies required to generate these critical data points in their own laboratories.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization.
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Chemical Name: 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
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Core Scaffold: 6H-benzo[c]chromen-6-one
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CAS Number: 302551-60-6 (anhydrous)[4]; 1172851-65-8 (hydrate)[5]
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Molecular Formula: C₂₁H₁₆O₃
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Molecular Weight: 328.35 g/mol
Synthesis Synopsis: The 6H-benzo[c]chromen-6-one core is typically synthesized through several established routes. One common approach involves the intramolecular cyclization of biaryl-2-carboxylic acids, which can be achieved using various catalytic systems, including palladium or copper, or via oxidation reactions.[4][6] Another prevalent method is the aerial oxidation of the corresponding 6H-benzo[c]chromene precursors.[7] The benzyloxy and methyl substituents are typically introduced via standard alkylation or other functional group interconversion reactions on a suitably functionalized precursor. Understanding the synthetic route is crucial as it informs the potential impurity profile, which can significantly impact physicochemical measurements.
Key Physicochemical Properties: Predicted and Comparative Data
The following table summarizes the predicted physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, alongside experimental data from structurally related analogs to provide context and an expected range.
| Property | Predicted/Estimated Value for Target Compound | Experimental Data for Analogs | Rationale & Importance in Drug Discovery |
| Melting Point (°C) | ~120 - 150 (Estimated) | 3-(benzyloxy)-6H-benzo[c]chromen-6-one: 113.2–115.3 °C[8]3-ethoxy-6H-benzo[c]chromen-6-one: 115.2–117.7 °C[8]Various substituted 6H-benzo[c]chromenes: 124-190 °C[7] | Melting point provides an indication of crystal lattice energy and purity. Higher melting points can sometimes correlate with lower solubility. |
| LogP (Octanol/Water) | 4.5 ± 0.5 (Predicted using online tools) | Not available | A measure of lipophilicity. LogP is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability. A value in the 1-5 range is often targeted for oral drugs. |
| Aqueous Solubility | Low (Predicted) | Not available | Solubility is essential for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. |
| pKa | Not readily ionizable (Predicted) | Not available | The benzyloxy ether and lactone functionalities are not expected to be significantly ionizable within the physiological pH range. The absence of a readily ionizable group means its solubility and permeability will be less affected by pH changes in the gastrointestinal tract. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
Determination of Aqueous Solubility
Two types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration.
This method is ideal for early-stage discovery to quickly rank compounds. It relies on the principle that a precipitated compound will scatter light in a solution.
Protocol:
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Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one in 100% DMSO.
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Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.05 mM).
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Aqueous Dilution: Rapidly dilute the DMSO solutions 1:50 into phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 2%, which is generally well-tolerated in many assays. The final compound concentrations will range from 200 µM down to ~1 µM.
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Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1-2 hours, with gentle shaking.
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Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[9]
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Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[10]
Causality: The rapid dilution from a high-concentration DMSO stock into an aqueous buffer creates a supersaturated state. The incubation period allows for precipitation to occur. Turbidimetry is a fast and simple endpoint to detect this precipitation.
Caption: Workflow for Kinetic Solubility Determination.
This is the "gold standard" method for determining the true equilibrium solubility, which is critical for later-stage development and formulation.[4][11]
Protocol:
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Sample Preparation: Add an excess amount of solid 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the clarified supernatant with the same organic solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[12]
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Calculation: The concentration determined from the standard curve represents the thermodynamic solubility.
Causality: By starting with excess solid and allowing sufficient time for equilibration, this method ensures that the measured concentration represents the true saturation point of the most stable crystalline form of the compound in the given medium. Centrifugation and filtration are critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity is measured as the partition coefficient (P) or distribution coefficient (D) between an immiscible organic phase (typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral species, while LogD is measured at a specific pH and accounts for both neutral and ionized forms. For a non-ionizable compound like 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, LogP and LogD are effectively the same.
This traditional method directly measures the partitioning of the compound.[13][14][15]
Protocol:
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Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
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Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing a known volume ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 or other ratios depending on the expected lipophilicity).
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
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Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
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Calculation: Calculate LogP/LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)
Causality: The shake-flask method is a direct physical measurement of the partitioning equilibrium. Pre-saturation of the solvents is essential for accurate volume measurements, and centrifugation is critical for clean phase separation, especially when dealing with highly lipophilic compounds that can form microemulsions at the interface.
Caption: Workflow for Shake-Flask LogD Determination.
Determination of Chemical Stability
Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and potential degradation pathways.[16][17][18][19]
Protocol (Forced Degradation Study):
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Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:
-
Acidic: 0.1 M HCl
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Basic: 0.1 M NaOH
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Oxidative: 3% H₂O₂
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Neutral: Water or PBS
-
-
Stress Conditions: Incubate the solutions under different conditions:
-
Elevated temperature (e.g., 60°C) for an extended period (e.g., 24-48 hours).
-
Photostability: Expose the solid compound and its solution to UV/Vis light (as per ICH Q1B guidelines).
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-
Time-Point Sampling: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution. Quench the reaction if necessary (e.g., neutralize the acidic/basic solutions).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method with UV or MS detection).
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Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample.
-
Identify and quantify any major degradation products. The use of mass spectrometry is essential here to obtain structural information on the degradants.
-
Causality: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradants. Using a range of stressors (pH, oxidation, light, heat) helps to map out the compound's liabilities. A stability-indicating HPLC method is one that can resolve the parent peak from all potential degradation products, ensuring accurate quantification of stability.
Spectral Data and Interpretation
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzo[c]chromenone core and the benzyloxy group. Key expected signals include a singlet for the benzylic CH₂ protons (~5.2 ppm), a singlet for the methyl group, and a complex multiplet pattern in the aromatic region (~7.0-8.5 ppm). Data from the closely related 3-(benzyloxy)-6H-benzo[c]chromen-6-one shows the benzylic protons at 5.24 ppm and aromatic protons between 7.07 and 8.31 ppm.[8]
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¹³C NMR: The spectrum will be characterized by a signal for the lactone carbonyl carbon at the downfield end (~160 ppm). Aromatic carbons will appear in the ~100-155 ppm range, with the benzylic CH₂ carbon around 70 ppm. The methyl carbon will be at the upfield end of the spectrum. The spectrum for 3-(benzyloxy)-6H-benzo[c]chromen-6-one shows the carbonyl at 160.95 ppm and the benzylic carbon at 70.25 ppm.[8]
Infrared (IR) Spectroscopy
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Key Absorptions: The most prominent feature will be a strong absorption band corresponding to the C=O stretching of the lactone carbonyl group, expected in the range of 1700-1740 cm⁻¹. Other significant bands will include C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1450-1600 cm⁻¹), and C-O stretching from the ether and lactone functionalities (~1050-1250 cm⁻¹).[20][21][22][23]
Mass Spectrometry (MS)
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Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 329.36. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns. Given its structural similarity to flavonoids, common fragmentation pathways could include retro-Diels-Alder (RDA) reactions cleaving the central heterocyclic ring, and losses of small neutral molecules like CO.[2][5][6][24][25] A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical or toluene, resulting in a significant fragment ion.
Conclusion: A Framework for Advancing Research
This guide provides a comprehensive physicochemical profile of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, integrating predicted data with experimental values from close analogs. While specific experimental data for this molecule remains to be published, the detailed methodologies presented here offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this promising scaffold and advancing the development of novel 6H-benzo[c]chromen-6-one-based therapeutics.
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